(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde
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Overview
Description
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stereochemistry, with specific configurations at the 4th and 6th positions, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde typically involves the formation of the dioxane ring followed by the introduction of the aldehyde group. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carboxylic acid.
Reduction: (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-methanol.
Substitution: Various substituted dioxane derivatives depending on the reagents used.
Scientific Research Applications
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde is unique due to its specific stereochemistry and the presence of the reactive aldehyde group. This combination makes it a versatile compound for various chemical reactions and applications in research and industry.
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-6-4-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
UXJGJNKNFJHFEO-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC(O1)(C)C)C=O |
Canonical SMILES |
CC1CC(OC(O1)(C)C)C=O |
Origin of Product |
United States |
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